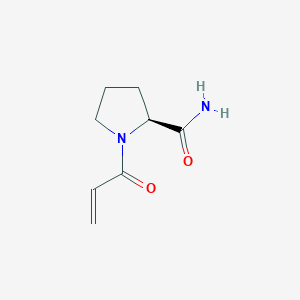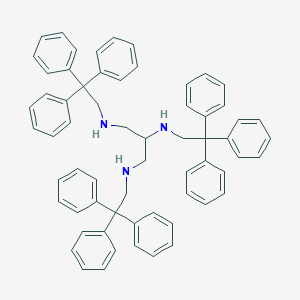
1,2,3-Tristriphenylethylaminopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Tristriphenylethylaminopropane (TTEAP) is a chemical compound that belongs to the family of substituted amphetamines. It is also known as Triphoxamine or TPA-1. TTEAP has been studied for its potential use in scientific research, particularly for its psychoactive properties.
Mechanism Of Action
TTEAP acts as a releasing agent for the neurotransmitters dopamine, norepinephrine, and serotonin. It binds to the transporters that normally remove these neurotransmitters from the synaptic cleft, causing them to be released into the synapse. This results in increased levels of these neurotransmitters in the brain, leading to the stimulant and hallucinogenic effects of TTEAP.
Biochemical And Physiological Effects
TTEAP has been shown to increase locomotor activity, induce hyperthermia, and alter cognitive function in animal models. It has also been shown to increase dopamine, norepinephrine, and serotonin levels in the brain. TTEAP has been shown to have a longer duration of action than other substituted amphetamines, making it a potential candidate for therapeutic use.
Advantages And Limitations For Lab Experiments
TTEAP has several advantages for use in lab experiments, including its potency, duration of action, and ability to cross the blood-brain barrier. However, it also has several limitations, including its potential for abuse and lack of availability. TTEAP is a controlled substance in many countries, making it difficult to obtain for research purposes.
Future Directions
There are several potential future directions for research on TTEAP. One area of interest is its potential therapeutic use, particularly for the treatment of attention deficit hyperactivity disorder (ADHD) and other psychiatric disorders. Another area of interest is its potential use as a tool for investigating the neurochemistry of the brain. Further research is needed to fully understand the effects of TTEAP and its potential applications in scientific research.
Conclusion:
In conclusion, 1,2,3-Tristriphenylethylaminopropane (TTEAP) is a chemical compound with psychoactive properties that has been studied for its potential use in scientific research. It acts as a releasing agent for dopamine, norepinephrine, and serotonin, leading to stimulant and hallucinogenic effects. TTEAP has several advantages for use in lab experiments, but also has limitations and potential for abuse. Further research is needed to fully understand the effects of TTEAP and its potential applications in scientific research.
Synthesis Methods
The synthesis of TTEAP involves several steps, including the reaction of 1,3-dibromopropane with triphenylphosphine to form 1,3-bis(triphenylphosphine)propane. This intermediate is then reacted with phenylmagnesium bromide to produce 1,3-bis(triphenylphosphine)propane-1-phenylmagnesium bromide. Finally, this compound is reacted with benzaldehyde to produce TTEAP.
Scientific Research Applications
TTEAP has been studied for its potential use in scientific research, particularly for its psychoactive properties. It has been shown to have stimulant and hallucinogenic effects, similar to other substituted amphetamines. TTEAP has been studied in animal models to investigate its effects on behavior, cognition, and neurochemistry. It has also been studied in vitro to investigate its effects on neurotransmitter release and uptake.
properties
CAS RN |
144785-93-3 |
|---|---|
Product Name |
1,2,3-Tristriphenylethylaminopropane |
Molecular Formula |
C63H59N3 |
Molecular Weight |
858.2 g/mol |
IUPAC Name |
1-N,2-N,3-N-tris(2,2,2-triphenylethyl)propane-1,2,3-triamine |
InChI |
InChI=1S/C63H59N3/c1-10-28-51(29-11-1)61(52-30-12-2-13-31-52,53-32-14-3-15-33-53)48-64-46-60(66-50-63(57-40-22-7-23-41-57,58-42-24-8-25-43-58)59-44-26-9-27-45-59)47-65-49-62(54-34-16-4-17-35-54,55-36-18-5-19-37-55)56-38-20-6-21-39-56/h1-45,60,64-66H,46-50H2 |
InChI Key |
HYMRAHOWMMUQMG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CNCC(CNCC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NCC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9 |
Canonical SMILES |
C1=CC=C(C=C1)C(CNCC(CNCC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NCC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9 |
Other CAS RN |
144785-93-3 |
synonyms |
1,2,3-tris-tri-beta-phenylethylaminopropane 1,2,3-tristriphenylethylaminopropane 123-TTPEAP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



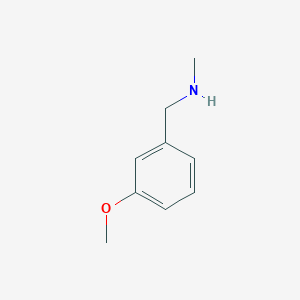
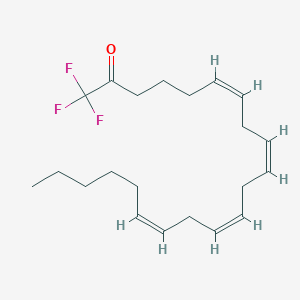
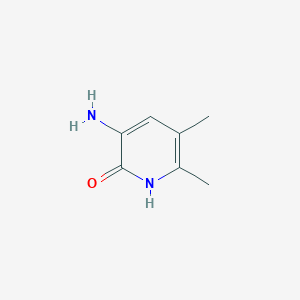
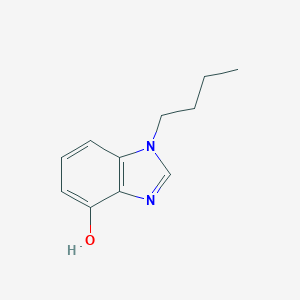
![[(1S,3S,7S,8S,8aR)-3-[tert-butyl(dimethyl)silyl]oxy-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate](/img/structure/B141308.png)
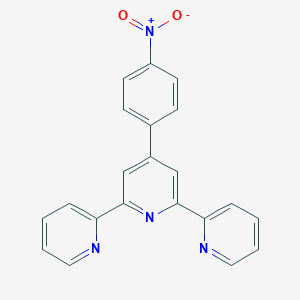
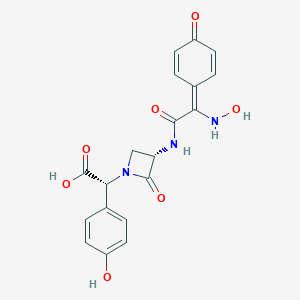

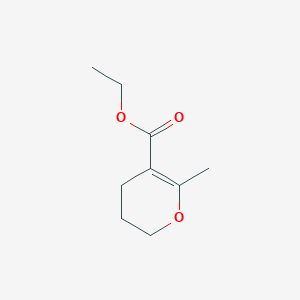
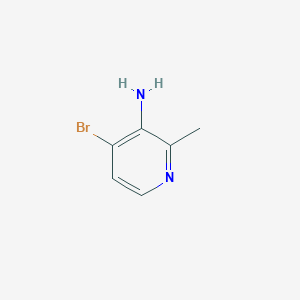
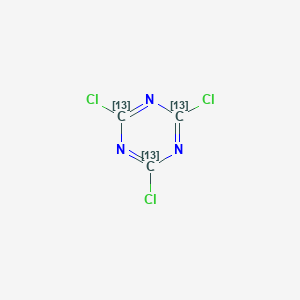
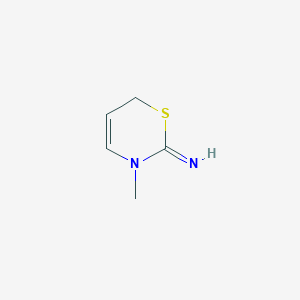
![Hyperin 6''-[glucosyl-(1->3)-rhamnoside]](/img/structure/B141331.png)
